molecular formula C16H22ClN3O3 B2382657 2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1181494-76-7

2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No. B2382657
CAS RN: 1181494-76-7
M. Wt: 339.82
InChI Key: QSJISDJZROYMAX-UHFFFAOYSA-N
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Description

2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide (CDMA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using a variety of methods and has been shown to have unique biochemical and physiological effects.

Mechanism of Action

2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to inhibit voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. This inhibition results in the suppression of neuronal activity, which has potential applications in the treatment of epilepsy and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have unique biochemical and physiological effects. In addition to its effects on voltage-gated sodium channels, this compound has also been shown to modulate the activity of other ion channels, including calcium channels and potassium channels. These effects have potential applications in the treatment of a variety of neurological disorders.

Advantages and Limitations for Lab Experiments

2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several advantages and limitations for lab experiments. One advantage is its unique mechanism of action, which makes it a promising candidate for the treatment of neurological disorders. However, this compound is a relatively new compound, and more research is needed to fully understand its potential applications. Additionally, this compound has not been extensively studied in vivo, which limits its potential use in animal models.

Future Directions

There are several future directions for research on 2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide. One direction is to further investigate its potential applications in the treatment of neurological disorders, particularly epilepsy. Another direction is to study its effects on other ion channels and neurotransmitter systems. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, particularly in vivo.

Synthesis Methods

2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxyaniline with N-(1-cyano-1,2-dimethylpropyl)acetamide. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon. Other methods of synthesis include the reaction of 4-chloro-2,5-dimethoxyaniline with 1-cyano-1,2-dimethylpropylamine followed by the addition of acetic anhydride.

Scientific Research Applications

2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a unique mechanism of action that involves the inhibition of voltage-gated sodium channels. This inhibition results in the suppression of neuronal activity, which has potential applications in the treatment of epilepsy and other neurological disorders.

properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-10(2)16(3,9-18)20-15(21)8-19-12-7-13(22-4)11(17)6-14(12)23-5/h6-7,10,19H,8H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJISDJZROYMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C=C1OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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